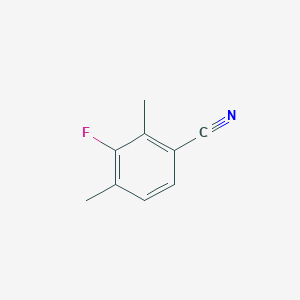

3-Fluoro-2,4-dimethylbenzonitrile

Description

Historical Context of Fluorinated Aromatic Nitriles

The synthesis of organofluorine compounds began in the mid-19th century, with Alexander Borodin’s 1862 demonstration of halogen exchange using SbF₃ to replace chlorine in benzotrichloride. Early work by Dumas in 1835 on methyl fluoride and Schmitt’s diazofluorination in 1870 laid the groundwork for aromatic C–F bond formation. The Schiemann reaction (1927) and Gottlieb’s halogen exchange method (1936) enabled scalable production of fluoroaromatics, while Swarts’ 1898 studies on side-chain fluorination introduced routes to trifluoromethyl-substituted arenes. These methods collectively established fluorinated nitriles as accessible targets, though their systematic exploration accelerated only in the late 20th century with advances in catalytic fluorination.

Significance of 3-Fluoro-2,4-dimethylbenzonitrile in Contemporary Chemical Science

This compound (C₉H₈FN) exemplifies how substituent arrangement modulates electronic and steric effects. The ortho-fluorine and para-methyl groups create a polarized aromatic system, enhancing electrophilicity at the nitrile group while hindering rotational freedom. This configuration is pivotal in transition-metal-catalyzed reactions, where the fluorine atom acts as a directing group and the methyl groups stabilize intermediates through steric protection. Recent studies highlight its role in nickel-mediated C–CN bond activation, where the ortho-fluoro substituent lowers activation barriers by -6.6 kcal/mol compared to non-fluorinated analogs.

Table 1: Key Properties of this compound

Research Evolution and Current State of Knowledge

The compound’s synthesis, first reported in the early 21st century, leverages palladium-catalyzed cyanation and electrophilic fluorination. Density functional theory (DFT) studies on [Ni(dmpe)] complexes reveal that the ortho-fluoro group in this compound stabilizes η²-nitrile intermediates by 4.2 kcal/mol in toluene, facilitating C–CN cleavage. Current applications include:

- Catalysis : As a ligand precursor in nickel-catalyzed cross-couplings, enhancing selectivity for aryl-alkyl bond formation.

- Materials Science : Serving as a monomer for fluorinated polyimides with high thermal stability (degradation >400°C).

- Pharmaceutical Intermediates : Enabling regioselective functionalization via directed ortho-metalation.

Ongoing research focuses on optimizing its use in flow chemistry systems and photocatalytic C–H fluorination, addressing challenges in scalability and functional group compatibility.

Properties

IUPAC Name |

3-fluoro-2,4-dimethylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-6-3-4-8(5-11)7(2)9(6)10/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGTCUMULHAHWDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C#N)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2,4-dimethylbenzonitrile typically involves the fluorination of 2,4-dimethylbenzonitrile. One common method is the reaction of 2,4-dimethylbenzonitrile with a fluorinating agent such as potassium fluoride in the presence of a phase transfer catalyst. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction is typically conducted in a batch or continuous flow reactor, and the product is purified using standard techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2,4-dimethylbenzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

Substitution: Formation of various substituted benzonitriles.

Oxidation: Formation of 3-fluoro-2,4-dimethylbenzoic acid or 3-fluoro-2,4-dimethylbenzaldehyde.

Reduction: Formation of 3-fluoro-2,4-dimethylbenzylamine.

Scientific Research Applications

3-Fluoro-2,4-dimethylbenzonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-2,4-dimethylbenzonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The exact pathways and targets involved can vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

- 2-Fluoro-4-methylbenzonitrile

- 3-Fluoro-4-methylbenzonitrile

- 2,4-Dimethylbenzonitrile

Uniqueness

3-Fluoro-2,4-dimethylbenzonitrile is unique due to the specific positioning of its substituents, which imparts distinct chemical and physical properties. The presence of both fluorine and methyl groups influences its reactivity and interactions, making it a valuable compound for various applications.

Biological Activity

3-Fluoro-2,4-dimethylbenzonitrile (CAS No. 1806330-91-5) is a fluorinated aromatic compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

This compound is characterized by the presence of a fluorine atom and two methyl groups on a benzonitrile structure. The molecular formula is C10H10FN, and it exhibits notable lipophilicity, which facilitates its penetration through biological membranes.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It has been documented to inhibit specific cytochrome P450 enzymes, particularly CYP1A2, which is crucial for drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, making it a candidate for further investigation in drug development.

Table 1: Inhibition of Cytochrome P450 Enzymes

| Enzyme | Inhibition Type | Reference |

|---|---|---|

| CYP1A2 | Competitive | |

| CYP3A4 | Non-competitive |

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antifungal Properties : The compound has demonstrated antifungal activity, suggesting its potential use in treating fungal infections.

- Cytotoxicity : Preliminary studies have indicated moderate cytotoxic effects against certain cancer cell lines, although detailed quantitative data are still needed .

Case Studies

Several studies have explored the biological implications of this compound:

- Antifungal Activity : A study evaluated the compound's efficacy against various fungal strains. Results showed significant inhibition of growth in species such as Candida albicans and Aspergillus niger, indicating its potential as an antifungal agent.

- Cytotoxic Effects : In vitro assays were conducted on human tumor cell lines A549 (lung cancer) and HeLa (cervical cancer). The compound exhibited perinuclear staining and moderate cytotoxic activity, suggesting a mechanism involving inhibition of tubulin polymerization .

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| A549 | 15 | Moderate cytotoxicity |

| HeLa | 20 | Selective toxicity observed |

Synthesis and Applications

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structural properties allow for diverse applications in medicinal chemistry and materials science. The compound's synthesis can be achieved through various methods, including nucleophilic substitution reactions and Friedel-Crafts acylation .

Q & A

Q. What are the key synthetic methodologies for 3-Fluoro-2,4-dimethylbenzonitrile?

Synthesis typically involves nitrile group introduction via Rosenmund-von Braun reaction or substitution of halogens (e.g., Cl, Br) with cyano groups using CuCN. Fluorination can be achieved via halogen exchange (Halex reaction) with KF under catalysis . Methyl groups are introduced through Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura). For example, a nitro precursor (3-nitro-2,4-dimethylbenzonitrile) may undergo reduction and diazotization followed by fluorination .

Q. How is spectroscopic characterization performed for this compound?

- NMR : NMR identifies fluorine chemical shifts (typically -110 to -120 ppm for aromatic F). NMR distinguishes nitrile (~115 ppm) and methyl groups.

- FT-IR : Nitrile C≡N stretch (~2230 cm), C-F stretch (~1250 cm).

- UV-Vis : Absorbance in 250-300 nm due to π→π* transitions in the aromatic system .

Q. What are the primary reactivity patterns of this compound?

The electron-withdrawing nitrile and fluorine groups activate the ring for nucleophilic substitution at the para position to fluorine. Methyl groups may sterically hinder reactivity at ortho positions. Common reactions include:

- Nucleophilic aromatic substitution : Replacement of fluorine with amines or thiols under basic conditions .

- Cross-coupling : Suzuki-Miyaura coupling at halogenated derivatives (if synthesized) .

Advanced Research Questions

Q. How can computational methods optimize synthetic routes for derivatives?

AI-driven synthesis planning (e.g., retrosynthetic analysis using Reaxys or Pistachio databases) predicts feasible precursors. For example, substituting nitro groups (as in 3-Fluoro-4-methyl-5-nitrobenzonitrile) can guide regioselective functionalization . Density Functional Theory (DFT) calculations assess transition states for fluorination or methylation steps .

Q. What strategies address contradictions in reported biological activity data?

Conflicting results (e.g., enzyme inhibition vs. inactivity) may arise from impurities or stereochemical variations. Solutions:

Q. How do substituent positions influence regioselectivity in electrophilic reactions?

The 2,4-dimethyl groups sterically block electrophilic attack at ortho/meta positions, directing reactions to the para-fluoro site. Electron-withdrawing effects of F and C≡N further polarize the ring. For example, nitration occurs preferentially at the 5-position (para to nitrile) .

Q. What analytical techniques resolve structural ambiguities in crystalline forms?

- X-ray crystallography : Resolves bond lengths and angles (e.g., C-F: ~1.34 Å, C≡N: ~1.16 Å).

- SC-XRD : Confirms spatial arrangement of methyl groups and fluorine .

- PXRD : Differentiates polymorphs if multiple crystalline phases exist .

Q. How is the compound utilized in material science research?

- Polymer precursors : Nitrile groups enable cyclization to form thermally stable heterocycles.

- Liquid crystals : Methyl and fluorine substituents enhance anisotropic properties .

Methodological Guidance Tables

Q. Table 1. Key Synthetic Intermediates and Conditions

| Precursor | Reaction | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Nitro-2,4-dimethylbenzene | Halex Fluorination | KF, DMF, 150°C, 12h | 65-70 | |

| 2,4-Dimethylbenzonitrile | Electrophilic Fluorination | Selectfluor®, CHCN, 80°C | 55-60 |

Q. Table 2. Spectroscopic Benchmarks

| Technique | Key Peaks | Interpretation |

|---|---|---|

| NMR | -118 ppm (d, J = 8.5 Hz) | Aromatic F meta to nitrile |

| FT-IR | 2230 cm (C≡N) | Nitrile group confirmation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.